2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-
CAS No.: 5281-80-1
Cat. No.: VC19724507
Molecular Formula: C9H10I2O4
Molecular Weight: 435.98 g/mol
* For research use only. Not for human or veterinary use.
![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- - 5281-80-1](/images/structure/VC19724507.png)
CAS No. | 5281-80-1 |
---|---|
Molecular Formula | C9H10I2O4 |
Molecular Weight | 435.98 g/mol |
IUPAC Name | 3,8-bis(iodomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
Standard InChI | InChI=1S/C9H10I2O4/c10-3-5-1-9(7(12)14-5)2-6(4-11)15-8(9)13/h5-6H,1-4H2 |
Standard InChI Key | BCFAWHOILIDQEX-UHFFFAOYSA-N |
Canonical SMILES | C1C(OC(=O)C12CC(OC2=O)CI)CI |
Structural Characteristics and Molecular Identity
Core Spirocyclic Framework
The compound’s defining feature is its spirocyclic structure, comprising two fused oxolane (tetrahydrofuran) rings connected at a central carbon atom. The spiro[4.4]nonane system creates a rigid bicyclic framework, with oxygen atoms positioned at the 2,7-positions and ketone groups at the 1,6-positions . This arrangement imposes significant stereoelectronic constraints, influencing both reactivity and conformational stability.
Halogen Substituents and Electronic Effects
The iodomethyl groups at the 3,8-positions introduce pronounced electronic and steric effects. Iodine’s high polarizability and leaving-group potential enhance the compound’s suitability for nucleophilic substitution and cross-coupling reactions. The molecular formula C₉H₁₀I₂O₄ (molecular weight: 435.98 g/mol) reflects the incorporation of two iodine atoms, which contribute to its distinct physicochemical profile.
Table 1: Comparative Structural Features of Related Spiro Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
2,7-Dioxaspiro[4.4]nonane-3,8-dione | C₇H₈O₄ | 156.14 | None (parent compound) |
1,6-Dioxaspiro[4.4]nonane-2,7-dione | C₇H₈O₄ | 156.14 | Ketone groups |
Target Compound | C₉H₁₀I₂O₄ | 435.98 | Iodomethyl groups |
Data sourced from PubChem , ChemicalBook , and VulcanChem.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)- typically involves P₂O₅-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids. This method leverages phosphorus pentoxide’s dehydrating properties to facilitate intramolecular esterification and spirocycle formation. Alternative routes may involve halogenation of preformed spiro intermediates using iodine sources under controlled conditions.
Reactivity Profile
The iodomethyl groups confer versatile reactivity:
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Nucleophilic Substitution: Iodine’s role as a leaving group enables Suzuki-Miyaura and Ullmann-type cross-coupling reactions, facilitating carbon-carbon bond formation.
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Radical Reactions: The C–I bond’s low dissociation energy (≈50 kcal/mol) permits homolytic cleavage under UV irradiation, generating carbon-centered radicals for polymerization or functionalization.
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Complexation with Metals: The spiro oxygen atoms may act as Lewis bases, coordinating to transition metals in catalytic systems.
Physicochemical Properties
Stability and Solubility
The compound’s stability is influenced by its iodomethyl groups, which are susceptible to hydrolysis in aqueous environments. It exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in dichloromethane and dimethylformamide.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at ≈1740 cm⁻¹ (C=O stretching) and ≈500 cm⁻¹ (C–I stretching) .
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NMR Spectroscopy:
Comparative Analysis with Related Compounds
Reactivity Differences
Unlike non-halogenated spirodiones (e.g., 1,6-Dioxaspiro[4.4]nonane-2,7-dione), the iodomethyl derivative exhibits enhanced electrophilicity, enabling reactions inert in its parent counterpart .
Biological Activity
While the target compound itself lacks documented bioactivity, structurally related spirodilactams demonstrate antimicrobial and antitumor properties, hinting at potential derivatization pathways .
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